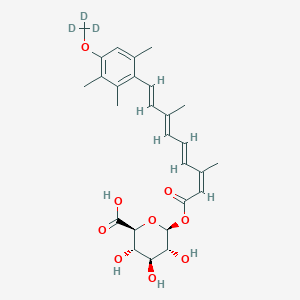
13-cis Acitretin O-beta-D-glucuronide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-cis Acitretin O- is a retinoid, a class of chemical compounds related to vitamin A. It is an isomer of acitretin, which is primarily used in the treatment of severe psoriasis and other skin disorders. Retinoids are known for their role in regulating cell growth and differentiation, making them valuable in both medical and cosmetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Acitretin O- involves the isomerization of acitretin. This process can be achieved through various methods, including thermal isomerization and photoisomerization. The reaction conditions typically involve the use of solvents like acetonitrile and stabilizing agents such as L-ascorbic acid to prevent degradation .
Industrial Production Methods: Industrial production of 13-cis Acitretin O- often employs high-throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) for the separation and quantitation of the isomers. This method ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 13-cis Acitretin O- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert 13-cis Acitretin O- into less active forms.
Isomerization: This is a key reaction where 13-cis Acitretin O- can revert to its all-trans form under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Isomerization: Light exposure and heat are common conditions that facilitate isomerization.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as the all-trans isomer of acitretin .
Scientific Research Applications
13-cis Acitretin O- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study isomerization and retinoid chemistry.
Biology: Researchers use it to investigate the role of retinoids in cell differentiation and growth.
Medicine: It is studied for its therapeutic potential in treating skin disorders, cancer, and other diseases.
Industry: It is used in the formulation of skincare products due to its ability to regulate cell growth and improve skin texture
Mechanism of Action
The exact mechanism of action of 13-cis Acitretin O- is not fully understood. it is believed to work by binding to retinoid receptors in the skin, such as RXR and RAR. These receptors help normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization seen in conditions like psoriasis . The compound also inhibits the activity of certain transcription factors, further regulating cell proliferation and differentiation .
Comparison with Similar Compounds
All-trans Acitretin: Another isomer of acitretin with similar therapeutic effects but different pharmacokinetic properties.
Etretinate: A precursor to acitretin with a longer half-life and similar clinical applications.
Isotretinoin: Used primarily for severe acne, it shares structural similarities with 13-cis Acitretin O- but has different clinical uses
Uniqueness: 13-cis Acitretin O- is unique due to its specific isomeric form, which influences its stability, bioavailability, and therapeutic effects. Its ability to isomerize under certain conditions adds to its versatility in both research and clinical settings .
Properties
Molecular Formula |
C27H34O9 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1/i6D3 |
InChI Key |
JBZDSEGJHOGTFE-JCZWFKIHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
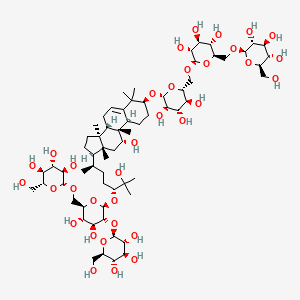
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
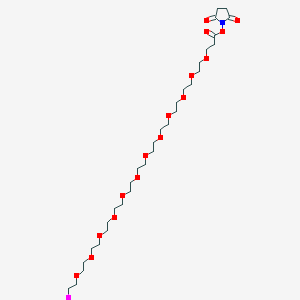

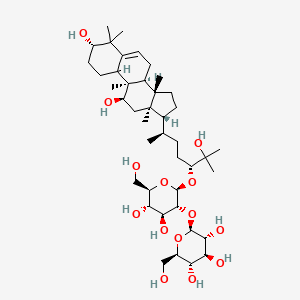
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)


![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
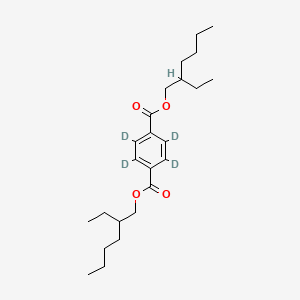
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)


